1,3-Dipolar Cycloaddition: This approach utilizes the reaction between nitrile oxides and various dipolarophiles, such as alkynes or alkenes. [] For instance, reacting (5Z)-1-acyl-5-(cyanomethylidene)-3-methylimidazolidine-2,4-diones with stable dipoles under neutral conditions can yield spirohydantoin derivatives containing the Isoxazole-5-carboxamide moiety. []
Reaction of Ethynyldiphenylphosphine Oxide: This method involves reacting ethynyldiphenylphosphine oxide with phenyl isocyanate, triethylamine, and nitroethane in benzene. This reaction sequence leads to the formation of 4‐(Diphenylphosphinoyl)‐3‐methyl‐N‐phenyl‐1,2‐isoxazole‐5‐carboxamide. []
Anti-cancer Activity: Derivatives like T56-LIMKi show promising anti-cancer activity. In vitro and in vivo studies demonstrate its potential to inhibit tumor growth, migration, and colony formation in various cancer cell lines, including pancreatic cancer, glioma, and schwannoma. []
Neurofibromatosis Type 1 Research: T56-LIMKi also demonstrates potential for treating neurofibromatosis type 1 by inhibiting cell growth, actin stress-fiber formation, cell migration, and colony formation in NF1-depleted cells. []
Fragment-Based Drug Discovery: Isoxazole-5-carboxamides have been identified as potential fragment hits in fragment-based drug discovery efforts. For example, Fragment 5, an Isoxazole-5-carboxamide derivative, was found to bind to the tRNA-(N1G37) methyltransferase TrmD from Mycobacterium abscessus. [] This finding highlights the potential of this chemical class as a starting point for developing novel antibacterial agents.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4